BRLF1 (134-142): An Immunodominant T-Cell Epitope in Epstein-Barr Virus - A Technical Guide
BRLF1 (134-142): An Immunodominant T-Cell Epitope in Epstein-Barr Virus - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection in the majority of the world's population. While typically asymptomatic, EBV is associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disease. The host immune system, particularly cytotoxic T lymphocytes (CTLs), plays a crucial role in controlling EBV infection. Understanding the targets of this immune response is paramount for the development of effective immunotherapies and vaccines.
This technical guide focuses on the BRLF1 (134-142) peptide, a key immunodominant CD8+ T-cell epitope derived from the Epstein-Barr virus immediate-early protein, BRLF1 (also known as Rta). BRLF1 is a transcriptional activator essential for initiating the switch from the latent to the lytic phase of the viral life cycle.[1][2][3] The BRLF1 (134-142) epitope, with the amino acid sequence ATIGTAMYK, is presented by the Human Leukocyte Antigen (HLA) class I allele, HLA-A*11:01.[4][5][6][7] Its immunodominance makes it a significant target for the host's CTL response against EBV-infected cells entering the lytic cycle and a person of interest for immunotherapeutic strategies.
Quantitative Data on Immunogenicity
The immunogenicity of the BRLF1 (134-142) epitope has been demonstrated through various T-cell assays. While precise precursor frequencies in healthy donors are not extensively documented in publicly available literature, in vitro stimulation studies have shown a significant expansion of T-cells specific for this epitope.
| Parameter | Method | Finding | Reference |
| T-Cell Recognition | Tetramer Staining | Following 14-day in vitro stimulation with the ATIGTAMYK peptide, HLA-A*11:01 tetramer staining revealed that 12.0% and 4.57% of CD8+ T cells from two different healthy donors recognized the epitope. | [8] |
| Application in T-Cell Assays | Commercial Availability | The ATIGTAMYK peptide is commercially available for use in T-cell assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, indicating its established role as a T-cell stimulant. | [5] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the BRLF1 (134-142) peptide (ATIGTAMYK) for use in T-cell assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.
Protocol:
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Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
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Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
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Washing: Wash the resin extensively with DMF to remove excess reagents.
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Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr(tBu), Met, Ala, Thr(tBu), Gly, Ile, Thr(tBu), Ala).
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
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Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
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Analysis: Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.
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Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
IFN-γ ELISPOT Assay
Objective: To quantify the frequency of BRLF1 (134-142)-specific, IFN-γ-secreting T-cells.
Methodology: The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to detect cytokine-secreting cells at a single-cell level.
Protocol:
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Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.
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Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
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Cell Plating: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from an HLA-A*11:01 positive donor. Add the cells to the wells at a density of 2-4 x 10^5 cells/well.
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Stimulation: Add the BRLF1 (134-142) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin).
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Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
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Detection: Wash the plate to remove cells. Add a biotinylated detection antibody specific for human IFN-γ and incubate.
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Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).
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Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) that forms a colored precipitate at the site of cytokine secretion.
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Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Results are typically expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS)
Objective: To identify and quantify BRLF1 (134-142)-specific T-cells producing IFN-γ and other cytokines by flow cytometry.
Methodology: ICS allows for the multiparametric analysis of cytokine production within individual cells, enabling phenotypic characterization of the responding T-cell populations.
Protocol:
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Cell Stimulation: Stimulate PBMCs (1-2 x 10^6 cells) with the BRLF1 (134-142) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. This traps the cytokines inside the cells. Include negative and positive controls.
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Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers such as CD3, CD8, and CD4 to identify T-cell populations.
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Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 4% paraformaldehyde). Then, permeabilize the cell membranes using a permeabilization buffer (e.g., saponin-based).
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Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against IFN-γ. Antibodies for other cytokines like TNF-α and IL-2 can also be included.
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Washing: Wash the cells to remove unbound antibodies.
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Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ in response to the BRLF1 (134-142) peptide.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the BRLF1 (134-142) peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) or an infected cell by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.
Experimental Workflow for Epitope Discovery and Characterization
The identification and characterization of immunodominant T-cell epitopes like BRLF1 (134-142) typically follow a systematic workflow.
Conclusion
The BRLF1 (134-142) epitope is a well-characterized, immunodominant target for CD8+ T-cells in the context of HLA-A*11:01. Its origin from an immediate-early lytic protein makes it an early target for the immune system during viral reactivation. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this and other viral T-cell epitopes. For researchers and drug development professionals, a thorough understanding of the immunobiology of such epitopes is critical for the design of novel immunotherapies, including therapeutic vaccines and adoptive T-cell transfer strategies, aimed at controlling EBV-associated diseases. Further quantitative studies are warranted to precisely define the precursor frequency and functional avidity of BRLF1 (134-142)-specific T-cells in different clinical settings to better inform these therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. immunospot.com [immunospot.com]
- 3. researchgate.net [researchgate.net]
- 4. T-Cell Receptor Repertoire Analysis with Computational Tools—An Immunologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Frequencies of Virus-Specific CD8+ T-Cell Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis [bio-protocol.org]
- 7. In silico advancements in Peptide-MHC interaction: A molecular dynamics study of predicted glypican-3 peptides and HLA-A*11:01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation-induced cytokine polyfunctionality as a dynamic concept | eLife [elifesciences.org]
